molecular formula C24H32N2O4 B12165029 methyl 2-(2'-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

methyl 2-(2'-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate

Cat. No.: B12165029
M. Wt: 412.5 g/mol
InChI Key: GBJMBDFBKCSKBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isoquinoline and cyclohexane rings.

    Amidation and Esterification:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: It may serve as a lead compound for developing new bioactive molecules with potential therapeutic applications.

    Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Its structural features may make it useful in the development of new materials or as a building block for complex organic synthesis.

Mechanism of Action

The mechanism of action of methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] Derivatives: Compounds with similar spirocyclic structures but different substituents.

    Isoquinoline Derivatives: Compounds featuring the isoquinoline core but lacking the spirocyclohexane ring.

Uniqueness

Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-[(2-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]acetate

InChI

InChI=1S/C24H32N2O4/c1-30-20(27)16-25-22(28)21-18-12-6-7-13-19(18)23(29)26(17-10-4-2-5-11-17)24(21)14-8-3-9-15-24/h6-7,12-13,17,21H,2-5,8-11,14-16H2,1H3,(H,25,28)

InChI Key

GBJMBDFBKCSKBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4

Origin of Product

United States

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